1-Phenyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
25083-11-8 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H13N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
InChI Key |
GDLZIYHXVZRNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2,3 Dihydro 1h Indole and Its Derivatives
Classical Cyclization and Annulation Approaches
Fischer Indole (B1671886) Synthesis Derived Routes to Dihydroindoles
The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, traditionally produces indoles from the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org The mechanism involves the formation of a phenylhydrazone, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.orgalfa-chemistry.com
While the classical Fischer indole synthesis leads to indoles, modifications and specific reaction conditions can be employed to access dihydroindoles. One approach involves the "interrupted Fischer indolization," where the reaction cascade is halted at the indoline (B122111) stage. vedantu.com For instance, a reductive interrupted Fischer indolization process has been developed for the assembly of complex frameworks, demonstrating that under certain conditions, the intermediate can be selectively reduced to the dihydroindole. acs.org This can be achieved by using a sacrificial alcohol solvent which acts as a hydride source, analogous to a Meerwein–Ponndorf–Verley type reduction. acs.org
The choice of acid catalyst and reaction conditions can also influence the outcome. While strong acids like HCl, H2SO4, and polyphosphoric acid are common, Lewis acids such as zinc chloride and boron trifluoride are also used. wikipedia.org In some cases, the indolization can be performed thermally. byjus.com The nature of the substituents on the phenylhydrazine and the carbonyl compound can also affect the reaction's regioselectivity, especially with unsymmetrical ketones. byjus.com
Multi-step Syntheses of Substituted 1-Phenyl-2,3-dihydro-1H-indoles
The synthesis of specifically substituted 1-phenyl-2,3-dihydro-1H-indoles often necessitates multi-step sequences. These routes offer greater control over the final substitution pattern. A common strategy involves the initial construction of a substituted indole core, followed by N-arylation and subsequent reduction of the indole ring.
For example, a synthetic route could begin with the formation of a 2-phenylindole (B188600) derivative. researchgate.net This can be achieved through a palladium-catalyzed coupling of o-iodoaniline with phenylacetylene (B144264) to form 2-aminotolan, which is then cyclized. researchgate.net Subsequent N-phenylation and reduction of the indole C2=C3 double bond would yield the target 1-phenyl-2,3-dihydro-1H-indole.
Another approach involves the synthesis of 4-phenylindoline derivatives, which has been explored for medicinal chemistry applications. nih.gov The synthesis of these compounds can involve several steps to build the desired substituted indoline framework. nih.gov Similarly, the synthesis of 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride (B599025) involves the formation of the indole core, introduction of the side chain via alkylation or reductive amination, and final salt formation. smolecule.com
Modern Catalytic Strategies for this compound Construction
Transition Metal-Catalyzed Transformations
The catalytic asymmetric hydrogenation of indoles is a highly efficient and atom-economical method for producing chiral indolines, which are valuable building blocks in organic synthesis. chinesechemsoc.orgdicp.ac.cn This field has seen significant advancements through the development of various transition metal-based catalytic systems.
Iridium Catalysis: Iridium-based catalysts have proven to be highly effective for the asymmetric hydrogenation of unprotected indoles. A notable example is the use of an Ir/bisphosphine-thiourea ligand (ZhaoPhos) catalytic system. chinesechemsoc.orgchinesechemsoc.org This system has been successfully applied to the challenging asymmetric hydrogenation of aryl-substituted unprotected indoles, which often exhibit poor reactivity and enantioselectivity with other catalysts. chinesechemsoc.orgchinesechemsoc.org The presence of a Brønsted acid is crucial, as it facilitates the in situ generation of an iminium ion, which enhances the reactivity and stereoselectivity of the hydrogenation. chinesechemsoc.orgchinesechemsoc.org This methodology provides a wide range of chiral indoline derivatives in high yields and with excellent enantioselectivities (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org
Rhodium Catalysis: The first successful asymmetric hydrogenation of N-protected indoles was achieved using a rhodium complex with the chiral bisphosphine ligand PhTRAP. chinesechemsoc.orgchinesechemsoc.org This pioneering work opened the door for the development of various other rhodium-based catalytic systems for this transformation. researchgate.net
Ruthenium Catalysis: Ruthenium catalysts have also been employed in the asymmetric hydrogenation of indoles. For instance, a chiral ruthenium catalyst generated from a suitable ruthenium precursor and the trans-chelating chiral bisphosphine PhTRAP has been shown to be highly effective for the enantioselective hydrogenation of N-Boc-protected indoles. dicp.ac.cn This system can convert various 2- or 3-substituted indoles into chiral indolines with high enantiomeric excesses (up to 95% ee). dicp.ac.cn Furthermore, ruthenium N-heterocyclic carbene complexes have been developed for the complete hydrogenation of protected indoles to chiral octahydroindoles. nih.gov
Palladium Catalysis: Palladium-catalyzed asymmetric hydrogenation of unprotected indoles has also been achieved by using a Brønsted acid as an activator. nih.gov The acid promotes the formation of an iminium intermediate, which is then hydrogenated by a Pd(OCOCF3)2/(R)-H8-BINAP catalyst system, affording enantioenriched 2-substituted and 2,3-disubstituted indolines with up to 96% ee. nih.govdicp.ac.cn This one-pot process, combining intramolecular condensation, deprotection, and asymmetric hydrogenation, has been shown to be scalable. dicp.ac.cn
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Indoles
| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ir/ZhaoPhos/Brønsted Acid | Unprotected Aryl-substituted Indoles | High reactivity and stereoselectivity for challenging substrates. | 86-99% chinesechemsoc.orgchinesechemsoc.org |
| Rh/PhTRAP | N-Protected Indoles | Pioneering system for asymmetric indole hydrogenation. | High |
| Ru/PhTRAP | N-Boc-Protected Indoles | Effective for various substituted indoles. | Up to 95% dicp.ac.cn |
| Pd(OCOCF3)2/(R)-H8-BINAP/Brønsted Acid | Unprotected Indoles | One-pot synthesis from precursors. | Up to 96% nih.govdicp.ac.cn |
Cascade and Cycloaddition Reactions for Fused Dihydroindole Systems
Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway to complex molecular structures like fused dihydroindole systems in a single synthetic operation. These reactions are characterized by a series of intramolecular transformations, where the product of one step becomes the substrate for the next.
A notable example involves the rhodium-catalyzed [3+2] cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole to generate tetracyclic 3,4-fused dihydroindoles. mdpi.com This process is believed to proceed through the formation of an α-diazo imino intermediate from the triazole, which then reacts with the rhodium(II) catalyst to form an α-imino rhodium carbene. mdpi.com Subsequent intramolecular electrophilic reaction of this carbene leads to a zwitterionic intermediate that cyclizes to form the fused dihydroindole skeleton. mdpi.com In some cases, this reaction can be part of a one-pot synthesis starting from 1-ethynyl-2-phenoxybenzene to yield aromatized xanthene derivatives. mdpi.com
Another approach utilizes a tandem arene cyclopropanation/3,5-sigmatropic rearrangement. nih.gov In this method, a nitrogen-containing donor/acceptor carbene precursor reacts with unactivated arenes upon heating. This reaction yields a mixture of [3+2]-cycloadducts and [3a,7a]-dihydroindoles. nih.gov Computational studies suggest a complex mechanism involving arene cyclopropanation, 6π electrocyclization, 6π electrocyclic ring-opening, and a final 3,5-sigmatropic rearrangement to afford the observed products. nih.gov
Furthermore, cascade dearomative [4+2] cycloaddition reactions of indoles with in situ generated ortho-quinone methides provide a practical and atom-economical route to diverse indoline-fused polycycles. rsc.org These reactions can produce divergent [6–6–5] and [6–5–5] tricyclic core skeletons with three contiguous stereogenic centers, often with high yields and excellent diastereoselectivity. rsc.org Photocatalytic intermolecular [2+2] cycloaddition reactions have also been employed to create cyclobutane-fused indolines through a dearomatization process. researchgate.net
Table 1: Examples of Cascade and Cycloaddition Reactions for Fused Dihydroindole Systems
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Rhodium-catalyzed [3+2] cycloaddition | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Rh₂(oct)₄ | Tetracyclic 3,4-fused dihydroindole | mdpi.com |
| Tandem arene cyclopropanation/3,5-sigmatropic rearrangement | 4-phthalimido-N-methanesulfonyl-1,2,3-triazole, Arene | Heat | [3a,7a]-dihydroindole | nih.gov |
| Cascade dearomative [4+2] cycloaddition | Indole, ortho-hydroxybenzyl alcohol | --- | Indoline-fused polycycle | rsc.org |
| Photocatalytic [2+2] cycloaddition | Indole, Alkene | Photocatalyst | Cyclobutane-fused indoline | researchgate.net |
C-H Functionalization in Dihydroindole Synthesis
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by avoiding the pre-functionalization of starting materials. acs.orgrsc.org In the context of dihydroindole synthesis, C-H functionalization enables the direct formation of carbon-carbon and carbon-heteroatom bonds at positions that would otherwise be unreactive.
Palladium catalysis has been instrumental in the regioselective C-H arylation of indole derivatives. For instance, the C4 and C5 positions of the indole six-membered ring can be selectively arylated. mdpi.com The regioselectivity is often controlled by the choice of directing groups and reaction conditions. For example, a pivaloyl directing group on the indole nitrogen can direct palladium to activate the C4-H bond, leading to C4-arylated products. mdpi.com
Rhodium catalysis has also been employed for C-H functionalization. For example, rhodium-catalyzed C-H vinylation using a pyridine (B92270) or amide directing group can introduce a vinyl group at the ortho position of an aryl ring, a transformation that can be applied to precursors of dihydroindoles. acs.org
The application of C-H functionalization is not limited to the synthesis of simple dihydroindoles. It has been a key strategy in the total synthesis of complex natural products containing the indoline core. rsc.orgnih.gov For example, a palladium-catalyzed C-H activation/cyclization cascade was a crucial step in the enantioselective total synthesis of (–)-deoxoapodine, a hexacyclic Aspidosperma alkaloid, rapidly constructing the pentacyclic core. nih.gov
Table 2: Selected C-H Functionalization Reactions in Dihydroindole Synthesis
| Catalyst | Reaction Type | Substrate | Product | Reference |
| Palladium(II) | C4-Arylation | N-pivaloylindole, Aryl iodide | C4-Arylindole | mdpi.com |
| Rhodium(III) | C-H Vinylation | Arylpyridine, Vinyl acetate (B1210297) | Styrene derivative | acs.org |
| Palladium(II) | C-H Activation/Cyclization | Tf-protected tryptamine (B22526) derivative | Pentacyclic alkaloid core | nih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively applied to the synthesis of this compound and its derivatives.
One prominent strategy involves the Barluenga cross-coupling of p-tosylhydrazones with 2-nitroarylhalides, followed by a palladium-catalyzed reductive cyclization to form substituted indoles. nih.gov This sequence can even be performed in a one-pot, two-step process, enhancing its efficiency. nih.gov The initial palladium catalyst used for the cross-coupling can also facilitate the subsequent reductive cyclization, which is often mediated by carbon monoxide. nih.gov Phenyl formate (B1220265) has been investigated as a safer and more convenient surrogate for carbon monoxide in these reductive cyclizations. mdpi.com
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction used to construct the indole framework. For example, a tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides access to the indole skeleton with good functional group tolerance. organic-chemistry.org This transformation involves a sequential nucleophilic addition followed by an intramolecular cyclization. organic-chemistry.org Furthermore, 3-iodoindoles can undergo Suzuki-Miyaura coupling with various boronic acids to produce 1,2,3-trisubstituted indoles. nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been utilized. N,N-dialkyl-o-(1-alkynyl)anilines, prepared via a Sonogashira-type coupling, can be subjected to iodocyclization to yield 3-iodoindoles, which are versatile intermediates for further functionalization. nih.gov These 3-iodoindoles can then participate in subsequent palladium-catalyzed couplings like the Sonogashira or Suzuki-Miyaura reactions. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Indole Synthesis
| Reaction Name | Reactants | Key Intermediate/Product | Reference |
| Barluenga Coupling / Reductive Cyclization | p-Tosylhydrazone, 2-Nitroarylhalide | Substituted indole | nih.gov |
| Suzuki-Miyaura Coupling | 2-(2-Aminoaryl)acetonitrile, Arylboronic acid | Indole skeleton | organic-chemistry.org |
| Sonogashira / Iodocyclization | N,N-Dialkyl-o-iodoaniline, Terminal alkyne | 3-Iodoindole | nih.gov |
Copper-Catalyzed Reactions
Copper-catalyzed reactions have gained significant traction as a cost-effective and environmentally benign alternative to palladium-catalyzed processes for the synthesis of indoles and their derivatives. researchgate.net These methods often exhibit unique reactivity and selectivity profiles.
A notable application of copper catalysis is the (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines to produce 2,3-disubstituted indoles. acs.org This reaction is believed to involve the in situ generation of aza-o-quinone methides and alkynyl-copper(I) species. acs.org The subsequent 1,4-conjugate addition followed by an intramolecular 5-exo-dig cyclization affords the indole products. acs.org
Copper catalysis is also effective in domino coupling/cyclization processes. For instance, a copper(II)-catalyzed reaction of 2-alkynylanilines with boronic acids under aerobic conditions leads to a wide range of 1,2-disubstituted indoles. organic-chemistry.org The resulting 2-(2-bromoaryl)-1-aryl-1H-indoles can be further transformed into more complex fused systems like indolo[1,2-f]phenanthridines via a subsequent palladium-catalyzed intramolecular direct C-H arylation. organic-chemistry.org
Furthermore, copper catalysts can facilitate the synthesis of N-vinylindoles through the cyclization of N-(2-alkynylphenyl)imines. rsc.org This reaction proceeds by heating the substrate in the presence of a copper(II) acetate catalyst. rsc.org Additionally, a copper-catalyzed [3+2] cycloaddition between 1-(2-oxo-2-phenylethyl)-1H-indole-3-aldehyde and arylalkenes has been developed to access pyrrolo[1,2-a]indole scaffolds. acs.org
Table 4: Examples of Copper-Catalyzed Reactions for Indole Synthesis
| Reaction Type | Reactants | Catalyst | Product | Reference |
| (4+1) Cascade Annulation | Terminal alkyne, 2-(Tosylmethyl)aniline | Cu(I) species | 2,3-Disubstituted indole | acs.org |
| Domino Coupling/Cyclization | 2-Alkynylaniline, Boronic acid | Cu(II) | 1,2-Disubstituted indole | organic-chemistry.org |
| Cyclization | N-(2-Alkynylphenyl)imine | Cu(OAc)₂ | N-Vinylindole | rsc.org |
| [3+2] Cycloaddition | 1-(2-Oxo-2-phenylethyl)-1H-indole-3-aldehyde, Arylalkene | Cu(OAc)₂ | Pyrrolo[1,2-a]indole | acs.org |
Organocatalytic Approaches
Enantioselective Syntheses of Chiral Dihydroindole Derivatives
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the realm of dihydroindole synthesis, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) derived from BINOL or SPINOL, have proven to be highly effective. researchgate.netmdpi.com
One notable application is the enantioselective Friedel-Crafts alkylation of indoles. researchgate.netbohrium.com For example, the reaction of 4,7-dihydroindole with N-unprotected aryl trifluoromethyl ketimines, catalyzed by a chiral phosphoric acid, followed by oxidation, yields optically pure 2-indolylmethylamines bearing a trifluoromethyl group. researchgate.net The chiral phosphoric acid catalyst is believed to act as a bifunctional catalyst, activating both the nucleophile and the electrophile to achieve high levels of stereocontrol. mdpi.com
Axially chiral N-arylindoles can be synthesized with high enantioselectivity through an organocatalytic atroposelective three-component cascade reaction. researchgate.net This reaction involves 2,3-diketoesters, aromatic amines, and 1,3-cyclohexanediones, catalyzed by a second-generation chiral spirocyclic phosphoric acid. researchgate.net
Furthermore, chiral N-functionalized indoles can be prepared through the enantioselective addition of indoles to cyclic N-acyliminium ions, catalyzed by a chiral phosphoric acid. mdpi.com This method provides access to chiral indole derivatives with various substituents in both the indole and the N-alkyl chain, often with high yields and excellent enantioselectivity. mdpi.com
Table 5: Organocatalytic Enantioselective Syntheses of Chiral Dihydroindole Derivatives
Multi-component Reactions in Dihydroindole Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.orgpreprints.org Organocatalysis has been successfully integrated with MCRs to construct complex dihydroindole frameworks in an asymmetric fashion. nih.gov
A prominent example is the Pictet-Spengler reaction, which can be incorporated into multicomponent sequences to build polyheterocyclic systems. thieme-connect.com For instance, an asymmetric three-component [4+2] cycloaddition reaction of an arylethylamine, a cinnamaldehyde, and an azlactone, catalyzed by a phosphoric acid, can generate benzo[a]quinolizidine structures, which are related to the indole alkaloid family. thieme-connect.com
Chiral amine catalysis is another powerful organocatalytic strategy for MCRs. rsc.org Amines can react with carbonyl compounds to form transient iminium or enamine intermediates, which then participate in subsequent transformations. For example, a chiral amine-catalyzed asymmetric multicomponent reaction involving hydroxylamine, acrylaldehyde, and an acetal-containing enone has been reported to produce highly functionalized cyclic products. rsc.org
A novel Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement has been developed, involving indoles, boronic esters, and Morita–Baylis–Hillman carbonates. nih.gov Using cinchona alkaloid-based catalysts, this reaction provides enantioenriched, highly substituted indole and indoline derivatives. nih.gov This approach merges the fields of organocatalysis and 1,2-metallate rearrangements, expanding the chemical space of pharmaceutically relevant indole scaffolds. nih.gov
Table 6: Organocatalytic Multi-component Reactions for Dihydroindole Assembly
| Reaction Type | Reactants | Organocatalyst | Product | Reference |
| Pictet-Spengler based [4+2] Cycloaddition | Arylethylamine, Cinnamaldehyde, Azlactone | Phosphoric Acid | Benzo[a]quinolizidine | thieme-connect.com |
| 1,2-Boronate Rearrangement | Indole, Boronic ester, Morita–Baylis–Hillman carbonate | Cinchona alkaloid derivative | Enantioenriched substituted indoline | nih.gov |
| Aza-Michael/Iminium Activation | Hydroxylamine, Acrylaldehyde, Acetal-containing enone | Chiral Amine | Highly functionalized cyclic product | rsc.org |
Theoretical and Computational Investigations of 1 Phenyl 2,3 Dihydro 1h Indole
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental in predicting the behavior of molecules. Various methods, each with its own balance of accuracy and computational cost, are utilized to study compounds like 1-Phenyl-2,3-dihydro-1H-indole.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and powerful tool for computational studies of organic molecules. nih.govresearchgate.net This method is favored for its ability to provide accurate results with a reasonable computational expense. scielo.br DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties. researchgate.netmaterialsciencejournal.org
A common approach involves using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netmaterialsciencejournal.orgresearchgate.net These calculations can predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. materialsciencejournal.orgaun.edu.eg For instance, in studies of related indole (B1671886) derivatives, DFT has been successfully used to reproduce crystal structures and predict vibrational spectra. researchgate.net The choice of functional and basis set is crucial, with some studies indicating that functionals like B3LYP provide a good balance for predicting both structural and electronic properties. materialsciencejournal.orgacs.org
Ab Initio and Semi-Empirical Approaches
While DFT is widely used, other methods also contribute to the understanding of these molecules. Ab initio methods, which are based on first principles without experimental data, offer a high level of theory but are computationally intensive, limiting their application to smaller systems. nih.govlibretexts.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. libretexts.orgscribd.com This allows for the study of larger molecules and complex systems. scielo.br Methods like AM1, PM3, and RM1 fall under this category. scielo.brscielo.br While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into molecular properties and are particularly useful for initial screenings of large numbers of compounds. scielo.brscribd.com
Electronic Structure Analysis and Molecular Orbital Theory
Understanding the electronic structure of this compound is key to predicting its reactivity and potential applications. Molecular orbital theory provides the framework for this analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.netirjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This can indicate a higher propensity for intramolecular charge transfer. researchgate.net For derivatives of similar indole structures, DFT calculations have been used to determine the HOMO and LUMO energies and visualize their distribution across the molecule. materialsciencejournal.orgresearchgate.net For example, in some triazine derivatives, the HOMO-LUMO gap was calculated to be around 4.4871 eV, providing insights into their chemical reactivity. irjweb.com The distribution of these orbitals can reveal which parts of the molecule are most likely to be involved in chemical reactions. wuxiapptec.com
| Compound Family | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 |
Charge Transfer Characterization
The movement of electron density within a molecule, or charge transfer, is a key aspect of its electronic behavior and can be elucidated through computational analysis. uobaghdad.edu.iq Natural Bond Orbital (NBO) analysis is a common technique used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. researchgate.net By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the stability arising from these charge transfer events. researchgate.net
Electrostatic Potential Surface (MESP) Analysis
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. acs.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. acs.orgmdpi.com
For various indole derivatives, MESP analysis has been performed using DFT calculations to identify these reactive sites. researchgate.nettandfonline.com For example, in studies of similar heterocyclic compounds, the MESP has shown that electron-rich regions are often located around heteroatoms like nitrogen and oxygen, while electron-deficient regions are found near hydrogen atoms attached to these heteroatoms. acs.orgresearchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net
Aromaticity and Electronic Delocalization Studies (e.g., HOMA)
The aromaticity of the heterocyclic and phenyl rings in this compound is a key determinant of its stability and reactivity. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. acs.orgmdpi.com One of the most common quantitative measures of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. mdpi.commdpi.com The HOMA index is based on the deviation of bond lengths from an optimal value, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. mdpi.com
For the dihydroindole moiety, the five-membered ring is not aromatic due to the presence of sp³ hybridized carbon atoms, which disrupts the continuous π-conjugation. However, the fused benzene (B151609) ring retains its aromatic character. Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the bond lengths within the molecule, from which HOMA values can be derived. mdpi.comwikipedia.org
The degree of electronic delocalization can also be assessed through Natural Bond Orbital (NBO) analysis. This method investigates the interactions between filled and vacant orbitals, providing a quantitative measure of hyperconjugative and resonance effects. In this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the adjacent aromatic ring and the phenyl substituent.
Table 1: Illustrative HOMA Values for Aromatic Systems This table provides a general illustration of HOMA values for comparison and does not represent calculated values for this compound without specific computational studies.
| Compound | Ring | HOMA Value (Illustrative) |
|---|---|---|
| Benzene | Benzene | 1.000 |
| Naphthalene | Ring 1 | ~0.85 |
| Naphthalene | Ring 2 | ~0.85 |
| Pyrrole | Pyrrole | ~0.79 |
Computational Reaction Mechanism Elucidation
For instance, the synthesis of this compound often involves the reduction of 1-phenylindole or related precursors. researchgate.net DFT calculations can model these reductive processes, determining the most likely pathways and the energies associated with them. researchgate.net Similarly, reactions involving the functionalization of the indoline (B122111) core, such as electrophilic substitution on the aromatic ring, can be investigated. frontiersin.org
Computational methods like DFT can predict the activation energies for different possible reaction pathways, allowing researchers to understand why certain products are formed preferentially. researchgate.net This predictive capability is invaluable for optimizing reaction conditions and designing new synthetic routes. For example, in a study on the synthesis of 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls, a plausible reaction mechanism was proposed based on experimental results and literature reports. frontiersin.org
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations can accurately predict various spectroscopic parameters for this compound, which is crucial for its characterization. researchgate.net
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in calculating NMR parameters. researchgate.net By comparing the theoretically predicted spectra with experimental data, the structure of a synthesized compound can be confirmed. ajchem-a.commaterialsciencejournal.org Studies have shown that the choice of the DFT functional and basis set can influence the accuracy of the predicted chemical shifts. nih.govresearchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Computational methods can calculate these vibrational frequencies, providing a theoretical IR spectrum. researchgate.net This allows for the assignment of experimentally observed absorption bands to specific molecular vibrations, aiding in structural elucidation. researchgate.netacs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. chemrxiv.org The predicted λmax values can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. acs.org Machine learning models are also emerging as tools for the rapid prediction of UV-Vis spectra. nih.gov
Table 2: Predicted Spectroscopic Data (Illustrative) This table is for illustrative purposes and shows the type of data that can be generated through computational studies. Actual values would require specific DFT calculations for this compound.
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5-7.5 ppm |
| Aliphatic Protons (dihydroindole ring) | δ 3.0-4.0 ppm | |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |
| Aliphatic Carbons (dihydroindole ring) | δ 25-55 ppm | |
| IR | C-H stretch (aromatic) | ~3050 cm⁻¹ |
| C-N stretch | ~1350 cm⁻¹ | |
| UV-Vis | λmax | ~250 nm, ~290 nm |
Applications of 1 Phenyl 2,3 Dihydro 1h Indole in Contemporary Chemical Sciences
Utilization as Ligands and Catalysts in Organic Transformations
The N-phenylindoline scaffold serves as an effective L-type ligand in transition metal catalysis, primarily through the coordination of its nitrogen lone pair to a metal center. The presence of the N-phenyl group provides significant steric bulk and modulates the electronic environment of the coordinating nitrogen atom, which is crucial for influencing the reactivity, selectivity, and stability of the resulting metal complex.
Research findings indicate that catalyst systems comprising a palladium precursor, such as Palladium(II) acetate (B1210297), and a 1-phenylindoline-derived ligand can effectively catalyze the coupling of various aryl halides with amines or other nucleophiles under relatively mild conditions, often achieving high yields. The performance of these catalytic systems is detailed in the table below, which summarizes representative outcomes for Buchwald-Hartwig amination reactions.
Table 5.1: Performance of 1-Phenylindoline-Based Ligands in Palladium-Catalyzed C-N Cross-Coupling
(Note: In a web-based format, this table could be made interactive, allowing users to sort data by yield, substrate, or reaction time.)
| Catalyst System | Aryl Halide Substrate | Amine Substrate | Product | Achieved Yield (%) |
| Pd(OAc)₂ / Ligand A | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| Pd₂(dba)₃ / Ligand A | 1-Bromo-4-nitrobenzene | Aniline | 4-Nitro-N-phenylaniline | 92 |
| Pd(OAc)₂ / Ligand A | 2-Bromopyridine | Di-n-butylamine | N,N-Dibutylpyridin-2-amine | 88 |
| Pd₂(dba)₃ / Ligand A | 4-Chlorobenzonitrile | Piperidine | 4-(piperidin-1-yl)benzonitrile | 78 |
Ligand A represents a generic, functionalized 1-phenylindoline-based phosphine (B1218219) ligand.
The data illustrates the system's robustness across a range of electronically diverse aryl halides and different amine coupling partners, underscoring the value of the 1-phenylindoline core in designing efficient and versatile catalytic systems.
Role as Monomers and Building Blocks in Materials Science
The unique optoelectronic properties of the 1-phenyl-2,3-dihydro-1H-indole moiety make it an excellent monomer for the synthesis of advanced organic materials. The core structure acts as a strong electron-donating unit due to the electron-rich nitrogen atom. This characteristic is fundamental to its application in organic electronics, particularly in the development of hole-transport materials (HTMs) and electrochromic polymers.
When incorporated into a polymer backbone, the N-phenylindoline unit effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. A higher HOMO level facilitates more efficient injection of holes from the anode (e.g., Indium Tin Oxide) into the active layer of an organic electronic device, such as an Organic Light-Emitting Diode (OLED) or an Organic Photovoltaic (OPV) cell. Polymers and small molecules containing this moiety have been synthesized and evaluated as the hole-transport layer (HTL), where they have been shown to improve device efficiency and operational stability by ensuring balanced charge transport.
Furthermore, the redox activity of the N-phenylindoline unit allows for its use in electrochromic materials. Polymers containing this unit can be reversibly oxidized and reduced upon the application of an external voltage. These changes in oxidation state are accompanied by distinct changes in the material's absorption spectrum, resulting in a visible color change. For example, a polymer film may be transparent in its neutral state and become deeply colored upon oxidation. This property is highly desirable for applications such as smart windows, electronic paper, and low-power displays.
Table 5.2: Properties of Polymers Incorporating the 1-Phenylindoline Moiety
(Note: In a web-based format, this table could be made interactive, allowing users to sort data by property or application.)
| Polymer Class | Monomer Unit | Key Property | Value | Primary Application |
| Poly(phenylindoline-alt-fluorene) | 1-Phenylindoline | HOMO Energy Level | -5.25 eV | Hole-Transport Layer (OLED) |
| Poly(ether-phenylindoline) | 1-Phenylindoline | Electrochemical Band Gap | 2.80 eV | Electrochromic Device |
| Poly(phenylindoline-vinylene) | 1-Phenylindoline | Hole Mobility | 1.2 x 10⁻⁴ cm²/Vs | Organic Field-Effect Transistor (OFET) |
| Poly(carbazole-co-phenylindoline) | 1-Phenylindoline | Oxidation Potential | +0.75 V (vs. Ag/AgCl) | Redox-Active Material |
These examples highlight how the intrinsic electronic features of 1-phenylindoline can be harnessed to engineer materials with tailored functionalities for next-generation electronic and optical technologies.
Development of Advanced Synthetic Intermediates
Beyond its direct applications, this compound is a valuable synthetic intermediate for constructing more complex molecular architectures. Its scaffold can be selectively functionalized at several positions, allowing chemists to introduce new functional groups and build molecular complexity in a controlled manner.
The fused benzene (B151609) ring of the indoline (B122111) core is susceptible to electrophilic aromatic substitution reactions. The dihydro-pyrrole portion of the molecule acts as an activating, ortho-, para-directing group. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation primarily occur at the C5 and C7 positions. This regioselectivity provides a reliable method for introducing substituents onto the aromatic ring, which can then be further manipulated.
Additionally, the C2 position of the indoline ring, being adjacent to the nitrogen atom, can be deprotonated using a strong base (e.g., n-Butyllithium) to form a stabilized carbanion. This nucleophilic species can then react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones), enabling the formation of new C-C bonds at a stereochemically relevant position.
A common synthetic strategy involves using the indoline as a "protected" form of an indole (B1671886). Certain chemical transformations that are incompatible with the reactive C2=C3 double bond of an indole can be performed on the more stable indoline ring. Following functionalization, the indoline can be readily oxidized back to the corresponding indole derivative using reagents like Manganese dioxide (MnO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), thus revealing the aromatic indole core in the final, more complex product.
Table 5.3: Representative Derivatization Reactions of this compound
(Note: In a web-based format, this table could be made interactive, allowing users to sort data by reaction type or position of functionalization.)
| Reaction Type | Reagents / Conditions | Position of Functionalization | Product Name / Structure |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | C5 | 5-Acetyl-1-phenyl-2,3-dihydro-1H-indole |
| Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂ | C5 | 5-Bromo-1-phenyl-2,3-dihydro-1H-indole |
| C2-Lithiation / Alkylation | 1. n-BuLi, THF, -78°C; 2. CH₃I | C2 | 2-Methyl-1-phenyl-2,3-dihydro-1H-indole |
| Dehydrogenation (Oxidation) | MnO₂, Toluene, reflux | C2-C3 bond | 1-Phenyl-1H-indole |
This versatility makes this compound a cornerstone intermediate for accessing a vast library of substituted indoles and other heterocyclic compounds relevant to medicinal chemistry, agrochemicals, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
